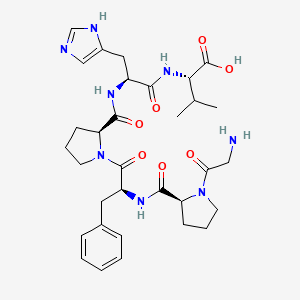![molecular formula C22H24ClNO2 B14194749 2-[2-Chloro-5-(hexylamino)phenyl]-6-methyl-4H-1-benzopyran-4-one CAS No. 920286-87-9](/img/structure/B14194749.png)
2-[2-Chloro-5-(hexylamino)phenyl]-6-methyl-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-5-(hexylamino)phenyl)-6-methyl-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-(hexylamino)phenyl)-6-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-chloro-5-nitrobenzaldehyde with hexylamine to form an intermediate, which is then subjected to cyclization with 6-methyl-4H-chromen-4-one under acidic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloro-5-(hexylamino)phenyl)-6-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted chromen-4-one derivatives, which can be further modified to enhance their biological activity.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-5-(hexylamino)phenyl)-6-methyl-4H-chromen-4-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various therapeutic effects, depending on the enzyme targeted.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Chloro-5-(methylamino)phenyl)-6-methyl-4H-chromen-4-one
- 2-(2-Chloro-5-(ethylamino)phenyl)-6-methyl-4H-chromen-4-one
- 2-(2-Chloro-5-(propylamino)phenyl)-6-methyl-4H-chromen-4-one
Uniqueness
2-(2-Chloro-5-(hexylamino)phenyl)-6-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The hexylamino group, in particular, contributes to its lipophilicity and ability to interact with lipid membranes, enhancing its potential as a therapeutic agent.
Propiedades
Número CAS |
920286-87-9 |
|---|---|
Fórmula molecular |
C22H24ClNO2 |
Peso molecular |
369.9 g/mol |
Nombre IUPAC |
2-[2-chloro-5-(hexylamino)phenyl]-6-methylchromen-4-one |
InChI |
InChI=1S/C22H24ClNO2/c1-3-4-5-6-11-24-16-8-9-19(23)17(13-16)22-14-20(25)18-12-15(2)7-10-21(18)26-22/h7-10,12-14,24H,3-6,11H2,1-2H3 |
Clave InChI |
XUIGOSDNIXHPBU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNC1=CC(=C(C=C1)Cl)C2=CC(=O)C3=C(O2)C=CC(=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane](/img/structure/B14194670.png)
![2,2'-(1,4-Phenylene)bis[5-(2,3,4-trimethylphenyl)-1,3-oxazole]](/img/structure/B14194674.png)
![{2-[(But-3-en-1-yl)oxy]phenyl}(2-methoxyphenyl)methanone](/img/structure/B14194675.png)
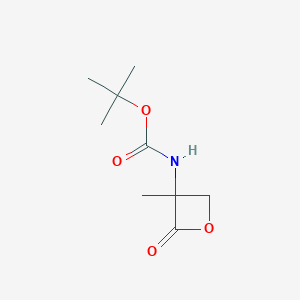
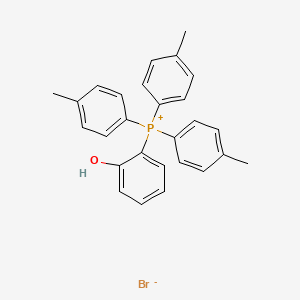
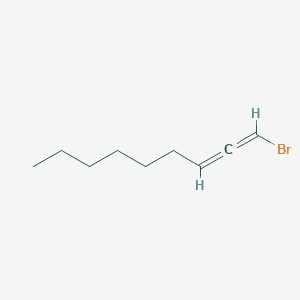
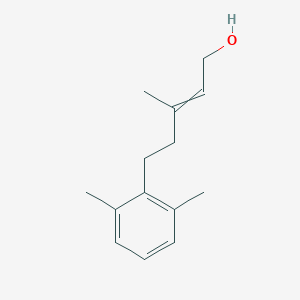
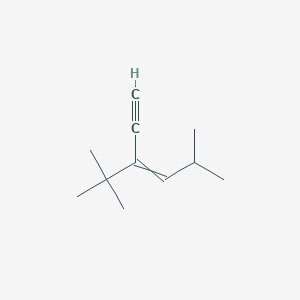

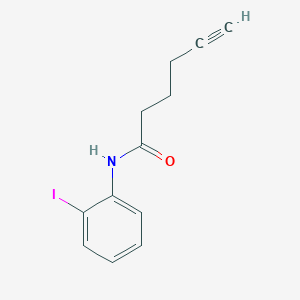

![9H-Carbazole, 3-nitro-9-[(2-propenyloxy)methyl]-](/img/structure/B14194745.png)
